IS-741 Improves Survival in Canine Acute Necrotizing Pancreatitis Model by 62.5% Versus Untreated Control
In a direct head-to-head canine acute necrotizing pancreatitis study, IS-741 administration produced a statistically significant survival benefit compared to untreated controls [1]. The IS-741-treated group demonstrated 87.5% survival (7/8 dogs) versus 25% survival (2/8 dogs) in the untreated control group at the study endpoint, representing a 62.5% absolute survival improvement [1]. No direct comparator drug arm was included in this study, establishing baseline efficacy against disease progression.
| Evidence Dimension | Survival rate in experimental acute necrotizing pancreatitis |
|---|---|
| Target Compound Data | 87.5% survival (7/8 dogs) |
| Comparator Or Baseline | Untreated control: 25% survival (2/8 dogs) |
| Quantified Difference | Absolute survival improvement of 62.5% (3.5-fold higher survival) |
| Conditions | Acute pancreatitis induced in dogs by injecting autologous gallbladder bile into the main pancreatic duct; IS-741 administered intravenously at 6 and 30 hours post-induction; lactated Ringer's solution infused at 10 ml/kg/h |
Why This Matters
This survival benefit establishes IS-741 as a life-saving intervention in a severe disease model where mortality is otherwise high, supporting its prioritization for preclinical pancreatitis studies requiring robust in vivo efficacy.
- [1] Isaji S, Hayashi J, Higashiguchi T, Yokoi H, Hachisuka T, Nakayama S, Kitada H, Kondo Y. Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs. Significance of its inhibitory effect on cytosolic phospholipase A2. Digestion. 1999;60(Suppl 1):47-51. View Source
